molecular formula C15H10Cl2N2OS B2549136 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865543-81-3

2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2549136
CAS No.: 865543-81-3
M. Wt: 337.22
InChI Key: VTUBODPTCDHJLI-OBGWFSINSA-N
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Description

2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C15H10Cl2N2OS and its molecular weight is 337.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A range of studies has focused on the synthesis and characterization of benzothiazole derivatives, including methods for their preparation and structural analysis. For instance, novel derivatives have been synthesized through one-pot, multicomponent reactions, offering insights into their chemical properties and potential applications (Hossaini et al., 2017). Microwave-promoted synthesis has also been explored as an efficient method for preparing benzamide derivatives, highlighting a cleaner and faster approach to their production (Saeed, 2009).

Anticancer Activity

Several benzothiazole derivatives have been evaluated for their potential as antitumor agents. Research has identified compounds with selective cytotoxicity against tumorigenic cell lines, indicating their promise as anticancer drugs. For example, specific derivatives have shown excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Another study synthesized pro-apoptotic indapamide derivatives, identifying compounds with high proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

Pharmacological Evaluation

Compounds based on the benzothiazole structure have been synthesized and assessed for various pharmacological activities. This includes the evaluation of anticonvulsant, neurotoxicity, and CNS depressant effects, indicating a broad spectrum of potential therapeutic applications (Rana et al., 2008). Additionally, anticancer evaluations have been conducted, with some compounds showing higher activity than reference drugs against cancer cell lines (Ravinaik et al., 2021).

Novel Synthetic Methods

Research continues to develop novel synthetic methods for creating benzothiazole derivatives, offering new pathways for their construction and potential applications. This includes the use of Rhodium(III)-catalyzed annulation to construct various derivatives, showcasing the versatility of these synthetic approaches (Zhu et al., 2022).

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUBODPTCDHJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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